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Compound of Interest

Compound Name: 4-(Bromomethyl)-1H-indazole

Cat. No.: B3038086

4-(Bromomethyl)-1H-indazole is a heterocyclic organic compound of significant interest to
researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive
benzylic bromide appended to the 4-position of an indazole scaffold, makes it a potent and
versatile bifunctional building block. The indazole nucleus itself is a privileged structure, found
in numerous FDA-approved drugs and clinical candidates, prized for its ability to participate in
crucial hydrogen bonding and aromatic interactions with biological targets.[1][2] The addition of
the bromomethyl group provides a highly reactive electrophilic center, enabling the strategic
introduction of the indazole moiety into larger, more complex molecules through nucleophilic
substitution reactions.

However, the very features that make this compound a valuable synthetic tool also present
unique challenges regarding its stability and handling. The presence of a nucleophilic N-H
group on the indazole ring in close proximity to the electrophilic bromomethyl functionality
predisposes the molecule to self-reaction. This guide provides an in-depth analysis of the
chemical properties, stability, synthesis, and reactivity of 4-(Bromomethyl)-1H-indazole,
offering field-proven insights and protocols for its effective use in a research setting.

Section 1: Physicochemical and Spectroscopic
Properties

As a reactive intermediate, 4-(Bromomethyl)-1H-indazole is not widely available
commercially, and extensive, publicly documented characterization data is scarce. The
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properties are therefore presented based on theoretical calculations and analogy to structurally
similar compounds.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-1H-indazole and Related

Compounds
4-
(Bromomethyl)-1H-  4-Methyl-1H- 4-Bromo-1H-
Property indazole indazole indazole (Related
(Calculated/Predict  (Precursor) Isomer)
ed)
Molecular Formula CsH7BrN2 CsHsN:2 C7HsBrN2
Molecular Weight 211.06 g/mol 132.16 g/mol 197.03 g/mol [3][4]
CAS Number Not assigned 2051-96-9 186407-74-9[3][4]
Predicted to be an off-  Off-white to yellow Off-white to pale red
Appearance . ) ] ]
white to yellow solid solid solid[5][6]

_ _ Not available; likely
Melting Point ) 114-117 °C 160-169 °CJ3][5]
unstable upon heating

N ) Not available; likely ) 333.8£15.0 °C
Boiling Point Not available )
decomposes (Predicted)[7]

Soluble in polar

N organic solvents Soluble in organic Soluble in organic
Solubility
(DMF, DMSO, THF, solvents solvents
Acetone)
~14-15 (Indazole N-H, ~13.5 (Indazole N-H,
pKa ) ~14.5 (Indazole N-H) )
estimated) estimated)

Section 2: Chemical Stability, Degradation, and
Storage

The paramount consideration when working with 4-(Bromomethyl)-1H-indazole is its inherent
instability. The molecule contains both a nucleophilic site (the indazole N-H) and a potent
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electrophilic site (the benzylic bromide). This duality makes it highly susceptible to
intermolecular N-alkylation, leading to oligomerization or polymerization.

A close structural analog, 5-(bromomethyl)-1H-indazole, has been reported to be unstable, with
the recommendation that its isolation as a hydrobromide salt is critical to suppress
polymerization.[8] The acidic salt protonates the indazole ring system, effectively deactivating
its nucleophilicity and preventing the self-reaction cascade. It is a logical and critical inference
that 4-(Bromomethyl)-1H-indazole exhibits similar instability.

Key Stability Considerations:

o Thermal Stability: The compound is expected to be thermally labile. Heating, both in solid
form and in solution, will likely accelerate the rate of self-alkylation and decomposition.
Distillation is not a viable purification method.

e Hydrolytic Stability: The benzylic bromide is susceptible to hydrolysis, particularly under
neutral to basic aqueous conditions, which would yield the corresponding 4-
(hydroxymethyl)-1H-indazole.

o Recommended Storage: Based on best practices for reactive alkylating agents and related
indazoles, 4-(Bromomethyl)-1H-indazole should be stored under an inert atmosphere
(Argon or Nitrogen) at low temperatures (2-8°C or colder).[3][7][9] It should be rigorously
protected from moisture and light. For enhanced stability, it should be generated and used
immediately in situ or isolated as its hydrobromide salt.

Caption: Proposed degradation pathways for 4-(Bromomethyl)-1H-indazole.

Section 3: Synthesis of 4-(Bromomethyl)-1H-
indazole

A robust and logical synthetic route to 4-(Bromomethyl)-1H-indazole is the free-radical
bromination of the benzylic position of 4-methyl-1H-indazole. This reaction typically employs N-
Bromosuccinimide (NBS) as the bromine source, which provides a low, steady concentration of
bromine radicals, minimizing side reactions.[10][11] A radical initiator, such as
azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction, which is
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often conducted in a non-polar solvent like carbon tetrachloride (CCls) or acetonitrile under
reflux or photochemical conditions.

Caption: Proposed synthesis via benzylic bromination.

Experimental Protocol: Synthesis via Benzylic
Bromination

Disclaimer: This protocol is a representative example and should be adapted and optimized by
a qualified chemist with appropriate risk assessments.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 4-methyl-1H-indazole (1.0 eq.).

» Reagent Addition: Add anhydrous carbon tetrachloride (CCla) to dissolve the starting
material. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.05

eq.).

o Reaction Conditions: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours.
The reaction can be monitored by TLC or LC-MS for the disappearance of the starting
material.

o Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

o Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over
anhydrous sodium sulfate (NazSOa), filter, and concentrate under reduced pressure at low
temperature.

 Purification & Stabilization: Due to its instability, purification by column chromatography
should be performed rapidly on silica gel using a non-polar eluent system. For long-term
storage, the resulting product should be immediately converted to its hydrobromide salt by
dissolving it in a minimal amount of a suitable solvent (e.g., ether) and bubbling dry HBr gas
through the solution or adding a solution of HBr in a non-polar solvent.

Section 4: Reactivity and Synthetic Utility
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The synthetic utility of 4-(Bromomethyl)-1H-indazole stems from its ability to act as an
alkylating agent. The primary reaction is nucleophilic substitution (Sn2) at the benzylic carbon.
However, the unprotected N-H of the indazole ring is also nucleophilic and can be alkylated,
leading to a mixture of N1 and N2 substituted products.[12][13][14] This competing reactivity is
a critical consideration in synthetic design.

To achieve selective reaction at the bromomethyl group, the indazole nitrogen must first be
protected. Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc), 2-
(trimethylsilyl)ethoxymethyl (SEM), or tetrahydropyran (THP).[15]
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Attack at -CH2Br

(Bromomethyl) -1H-indazole
(Unprotected)
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C-Alkylation Product N1-Alkylation Product N2-Alkylation Product
(Desired) (Side Product) (Side Product)

Figure 3. Competing Reactivity of 4-(Bromomethyl)-1H-indazole
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Step 1: N-Protection
Protect 4-(bromomethyl)-1H-indazole
(e.g., with Boc20, DMAP)

'

Step 2: Alkylation
React N-protected intermediate with
Amine (R-NHz), Base (e.g., K2CO3)
in a polar aprotic solvent (e.g., DMF)

:

Step 3: Workup
Aqueous workup and extraction
with organic solvent

:

Step 4: Deprotection (Optional)
Remove protecting group
(e.g., with TFA for Boc)

:

Step 5: Purification
Purify final product by
column chromatography or crystallization

Figure 4: Workflow for Nucleophilic Substitution

Click to download full resolution via product page
Caption: General experimental workflow for selective C-alkylation.

e N-Protection: Protect the N-H of 4-(bromomethyl)-1H-indazole using a standard procedure
(e.g., reacting with Boc-anhydride in the presence of DMAP and a base like triethylamine in

THF). Isolate the N-Boc protected intermediate.

o Reaction Setup: In a dry flask under an inert atmosphere, dissolve the N-protected 4-
(bromomethyl)-1H-indazole (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
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» Reagent Addition: Add the amine nucleophile (R-NHz, 1.1 eq.) followed by a non-nucleophilic
base such as potassium carbonate (K2COs, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5

eq.).

o Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60
°C) until the reaction is complete, as monitored by TLC or LC-MS.

o Workup and Deprotection: Cool the reaction, dilute with water, and extract the product with
an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and
concentrate. If desired, remove the Boc protecting group under acidic conditions (e.g.,
trifluoroacetic acid in dichloromethane).

 Purification: Purify the final product by silica gel column chromatography or recrystallization.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for 4-(Bromomethyl)-1H-indazole. Therefore,
a hazard assessment must be conducted by analogy to its constituent parts: the indazole ring
and the benzylic bromide functional group.

» Indazole Hazards: Substituted bromoindazoles are often classified as harmful or toxic if
swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [3][5]
[16][17]* Benzylic Bromide Hazards: This class of compounds are potent lachrymators (tear-
inducing) and are known alkylating agents, meaning they can react with biological
nucleophiles and should be considered potentially mutagenic.

Consolidated Hazard Profile:

» Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [18]* Irritation/Corrosion:
Causes serious eye irritation and skin irritation. Is a potent lachrymator.

» Sensitization: May cause respiratory irritation.
e Long-Term Effects: As an alkylating agent, it should be handled as a potential mutagen.
Recommended Handling Procedures:

e Always handle this compound in a certified chemical fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-
resistant gloves (nitrile is often suitable, but check for breakthrough times), and chemical
safety goggles.

e Avoid generating dust.
e Have appropriate spill-cleanup materials readily available.

 In case of exposure, immediately flush the affected area with copious amounts of water and
seek medical attention.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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